Antiproliferative Activity in MDA-MB-231 Breast Cancer Cells: Class-Level Potency Range vs. Sorafenib
The 4H-pyrido[1,2-a]pyrimidin-4-one diaryl urea series to which the target compound belongs was evaluated against the human breast cancer cell line MDA-MB-231 [1]. While the specific IC50 of 1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea has not been disclosed independently in the published literature, the series exhibited a broad activity range, with the most potent analog (compound 4c) achieving an IC50 of 0.7 µM—3.6-fold more potent than the clinically approved multikinase inhibitor Sorafenib (IC50 = 2.5 µM) tested under identical MTT assay conditions [1]. This establishes a competitive potency ceiling for the chemotype. Procurement of the target compound enables direct benchmarking against this internal reference point.
| Evidence Dimension | Antiproliferative IC50 (MDA-MB-231 breast cancer cells, MTT assay) |
|---|---|
| Target Compound Data | Not independently reported; belongs to series with range 0.7 µM to >50 µM |
| Comparator Or Baseline | Series-best compound 4c: IC50 = 0.7 µM; Sorafenib: IC50 = 2.5 µM |
| Quantified Difference | Series best (4c) is 3.6-fold more potent than Sorafenib (2.5 / 0.7) |
| Conditions | MDA-MB-231 human breast cancer cell line; MTT assay; 48 h incubation (Yao et al., 2010) |
Why This Matters
Establishes the upper bound of achievable potency for the chemotype and provides a validated internal benchmark (Sorafenib) for head-to-head comparison when the compound is profiled.
- [1] Yao P, Zhai X, Liu D, Qi BH, Tan HL, Jin YC, Gong P. Synthesis and Antiproliferative Activity of Novel Diaryl Ureas Possessing a 4H-Pyrido[1,2-a]pyrimidin-4-one Group. Arch Pharm (Weinheim). 2010;343(1):17-23. DOI: 10.1002/ardp.200900130 View Source
